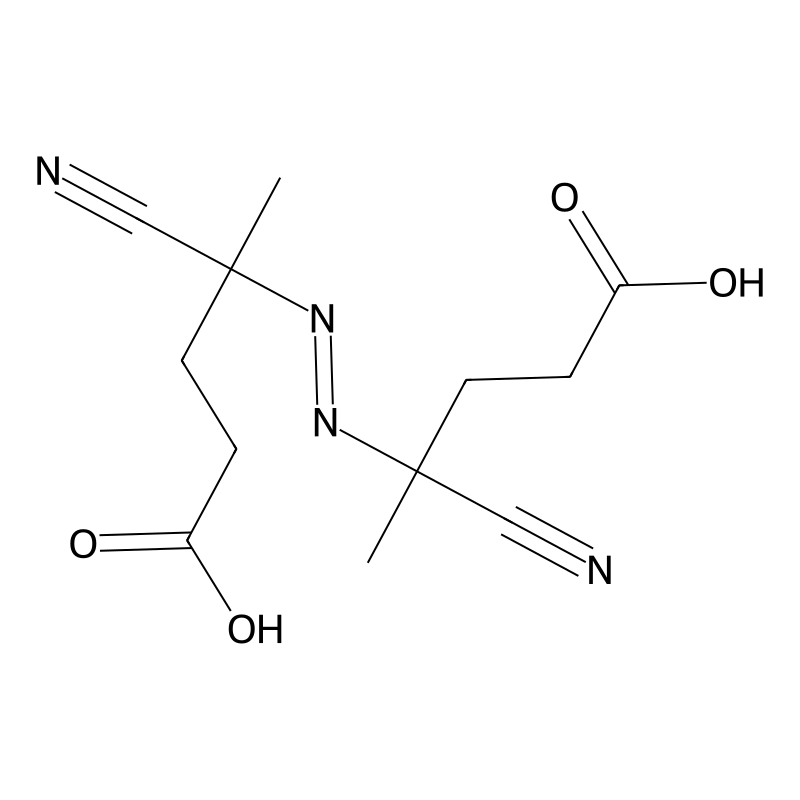

4,4'-Azobis(4-cyanovaleric acid)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

ABCVA solubility in water and organic solvents

Chemical Profile and Solubility of ABCVA

ABCVA is a free radical initiator crucial in polymer synthesis, particularly in reversible addition−fragmentation chain transfer (RAFT) polymerization. Its key properties are summarized in the table below [1] [2].

| Property | Description |

|---|---|

| IUPAC Name | 4,4'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) [1] |

| CAS Number | 2638-94-0 [2] |

| Molecular Formula | C₁₂H₁₆N₄O₄ [1] [2] |

| Molar Mass | 280.28 g·mol⁻¹ [1] [2] |

| Physical Form | White crystalline powder [1] |

| Melting Point | 118 - 125 °C [1] |

| General Solubility | Highly soluble in water and organic solvents [2] |

Experimental Methods for Solubility Determination

For researchers requiring precise, quantitative solubility data, the following established experimental protocols can be used.

Shake Flask Method

The shake flask method is the primary and most accurate technique for determining equilibrium solubility [3].

- Principle: The solute is added to a solvent in excess and agitated until a saturated solution is achieved, meaning equilibrium is reached between the dissolved and undissolved substance [3].

- Procedure:

- Place a known volume of solvent in a sealed container and maintain it at a constant temperature (e.g., 4°C for stability or 37°C for biopharmaceutical relevance) [3].

- Add an excess amount of the pure solute (ABCVA) to the solvent [3].

- Agitate the mixture vigorously for a sufficient time to reach saturation [3].

- After equilibrium is achieved, separate the saturated solution from the undissolved solute, typically by filtration or centrifugation [3].

- Analyze the concentration of the solute in the saturated solution using a reliable analytical method [3].

- Key Considerations:

Analytical Techniques

After obtaining a saturated solution via the shake flask method, the solute concentration is quantified using techniques like [3]:

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity by separating the drug from impurities or degradation products [3].

- UV-Vis Spectroscopy: A direct method for analyzing aqueous samples if the solute has a characteristic chromophore [3].

Modern Workflow for Solubility Prediction and Testing

For developing new compounds, a modern workflow that combines computational prediction with experimental validation is highly efficient. The following diagram illustrates this integrated approach.

Research workflow for solubility determination.

A significant modern tool is the FastSolv model, a freely available machine learning model developed by MIT researchers. It predicts how well a molecule will dissolve in hundreds of organic solvents, helping to identify optimal and potentially less hazardous solvents early in the drug discovery and synthesis planning process [4].

Key Takeaways

- General Solubility: ABCVA is documented as highly soluble in water and organic solvents, making it versatile for various polymerization reactions [2].

- Quantitative Data: For precise numerical data, you will need to perform laboratory experiments using the shake flask method [3].

- Modern Methods: Machine learning models like FastSolv can significantly accelerate solvent selection by providing accurate solubility predictions before lab work begins [4].

References

- 1. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.m.wikipedia.org]

- 2. 4,4′-Azobis(4-cyanovaleric acid) | CAS 2638-94-0 | SCBT - Santa Cruz... [scbt.com]

- 3. methods.pptx | Chemistry | Science solubility experimental [slideshare.net]

- 4. Freely available model predicts how molecules will dissolve in different... [phys.org]

ACVA thermal decomposition temperature and half-life

Thermal Decomposition Characteristics of ACVA

The table below summarizes the key thermokinetic parameters of ACVA's pyrolysis from a 2023 study.

| Parameter | Value | Condition/Method |

|---|---|---|

| Decomposition Process | Four mass loss stages [1] | - |

| Primary Heat Release | First and final stages [1] | - |

| Total Heat Release (ΔHd) | 4706 J g⁻¹ [1] | - |

| Apparent Activation Energy (Ea) | 91 kJ mol⁻¹ [1] | Kissinger–Akahira–Sunose (KAS) method |

| Key Toxic Decomposition Products | Hydrogen cyanide (HCN), Methane (CH₄) [1] | TGA-FTIR analysis |

As a free radical initiator, ACVA is classified as Vazo 68 WSP in commerce and has a 10-hour half-life temperature of 68°C [2]. Compared to other common azo initiators, ACVA has a relatively low apparent activation energy and high heat release, indicating a higher potential for thermal runaway accidents if not handled properly at elevated temperatures [1].

Experimental Protocols for Thermal Analysis

The study employed several standard thermal analysis techniques, which can be replicated to assess thermal stability.

Thermal Analysis Methods

The research primarily used Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [1].

- TGA measures mass changes as a function of temperature, identifying different decomposition stages [1] [3].

- DSC measures heat flow differences between a sample and reference, quantifying exothermic and endothermic processes and the heat released [1] [3].

- These techniques are often coupled with Fourier-Transform Infrared (FTIR) spectroscopy (TGA-FTIR) to identify gaseous decomposition products in real-time [1].

Thermokinetic Calculation Method

The Kissinger–Akahira–Sunose (KAS) isoconversional method was used to calculate the apparent activation energy (Ea) [1]. This method involves performing multiple TGA or DSC experiments at different heating rates (β) and analyzing how the peak temperatures shift to determine Ea without assuming a specific reaction model.

The following diagram illustrates the general workflow for the thermal hazard assessment described in the study.

Experimental workflow for ACVA thermal hazard assessment

Safety and Handling Implications

The thermal data has direct implications for the safe handling of ACVA in a laboratory or industrial setting.

- Thermal Runaway Risk: The low activation energy and high heat release mean that once decomposition begins, the reaction can become self-accelerating and difficult to control [1].

- Toxic Byproducts: The generation of hydrogen cyanide (HCN) requires adequate engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to prevent exposure [1].

- Process Safety: Strict temperature control is necessary during processes using ACVA. Its thermal stability should be a key consideration in process design to prevent accidental decomposition [1].

References

V-501 azo polymerization initiator specification

V-501 Azo Initiator Technical Specifications

The table below summarizes the core physical and chemical properties of V-501, also known as 4,4'-Azobis(4-cyanovaleric acid) or ACVA [1].

| Property | Value / Description |

|---|---|

| CAS Number | 2638-94-0 [1] |

| Chemical Name | 4,4'-Azobis(4-cyanovaleric acid) [1] |

| Molecular Formula | C12H16N4O4 [1] |

| Molecular Weight | 280.28 g/mol [1] |

| Appearance | White powder [1] |

| Melting Point | 120-123 °C (decomposes) [1] |

| 10-hr Half-life Temp. | 63 °C (in DMF) [1] |

| Self-accelerating Decomposition Temp. (SADT) | 60 °C [1] |

| Activation Energy (Ea) | 134.0 kJ/mol [1] |

| Frequency Factor (ln A) | 37.70 [1] |

The following table details the solubility profile of V-501, which is critical for experimental planning [1].

| Solubility | Solvents |

|---|---|

| Freely Soluble | Ethanol, Ether, Formamide [1] |

| Soluble | Methanol, Hot Water, Alkali [1] |

| Practically Insoluble | Water (at room temperature), Toluene [1] |

Experimental Protocols and Research Applications

V-501 is valued not only as a free-radical initiator but also as a source of carboxyl functional groups for post-polymerization modification and as a building block for more complex initiator systems [1] [2].

- Synthesis of Macroazo Initiators: V-501 can be used to create polymer-based azo initiators (macroazo initiators). In one documented procedure, a hydroxyl-functionalized polymer like poly(3-hydroxybutyrate)-diol (PHB-diol) is reacted with 4,4'-azo bis cyanopentanoic acid (another name for V-501) to form a PHB-based macroazo initiator (PHBai). This macro-initiator is then used to initiate the polymerization of vinyl monomers like methyl methacrylate (MMA) to form block copolymers [2].

- Partitioning in Precipitation Polymerization: A study on the quasi-static precipitation polymerization of acrylamide (AAm) and methacrylic acid (MAc) in ethanol investigated the behavior of various azo initiators. It was found that V-501, due to its carboxylic acid groups, exhibits a unique partitioning behavior: while it dissolves in the continuous phase (ethanol), a portion of it is also adsorbed on the surface of the minimonomer droplets. This adsorption influences the polymerization rate, which was observed to be strongly related to the product of the initial monomer concentration (W₀) and the initial initiator concentration (Ci,0) [3].

- Kinetics in Free-Radical Polymerization: In a direct comparison between a macro-RAFT agent and a macroazo initiator (synthesized using V-501) for MMA polymerization, the azo-initiated system exhibited a slightly higher overall rate constant (k = 1.28 × 10–4 L/mol·s) compared to the RAFT system (k = 1.11 × 10–4 L/mol·s). The activation energy for the macroazo-initiated system was calculated to be 1.05 kJ/mol [2].

Mechanism and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of V-501 and a key experimental workflow described in the research.

[caption] Diagram 1: V-501 thermal decomposition and radical polymerization initiation mechanism.

[caption] Diagram 2: Experimental workflow for synthesizing PHB-PMMA block copolymers using V-501.

Key Considerations for Handling and Use

- Storage: V-501 should be stored at temperatures below 20°C to maintain its stability and prevent premature decomposition [1].

- Decomposition Safety: The Self-accelerating Decomposition Temperature (SADT) is 60°C. This is the temperature at which self-heating and rapid decomposition can occur, so it is a critical safety parameter to not exceed during storage and handling [1].

- Functional Group Advantage: The terminal carboxyl groups allow V-501 to be incorporated into polymers, enabling further chemical modification or the synthesis of block copolymers, as illustrated in the experimental workflow above [1] [2].

References

ACVA RAFT polymerization initiator

ACVA in RAFT Polymerization

ACVA is a widely used azo compound that decomposes upon heating to generate free radicals, initiating the RAFT process. Its key advantage is the presence of carboxylic acid functional groups, which improve solubility in polar solvents (like water, when neutralized) and allow for further chemical modification [1] [2].

The table below summarizes the fundamental chemical and physical properties of ACVA that are critical for experimental planning.

| Property | Value / Description |

|---|---|

| IUPAC Name | 4,4'-Azobis(4-cyanovaleric acid) [3] |

| Molecular Weight | 280.3 g/mol [2] |

| Melting Point | 110–120 °C [2] |

| 10-hour Half-life Temperature | 68 °C [2] |

| Key Feature | Carboxylic acid functional groups [1] |

| Solubility | Soluble in water (as sodium salt), DMF, DMSO; low solubility in toluene, xylene [2] |

Generic RAFT Polymerization Protocol with ACVA

The following workflow and detailed protocol describe a standard method for a thermally-initiated RAFT solution polymerization using ACVA, adaptable for various monomers.

Detailed Step-by-Step Procedure

-

- In a Schlenk tube or a vial sealed with a septum, combine the monomer, Chain Transfer Agent (CTA), and ACVA in an appropriate solvent.

- Molar Ratios: A typical ratio is

[Monomer] : [CTA] : [ACVA]. The specific ratio depends on the target degree of polymerization (DP). A common[CTA]:[ACVA]ratio is 2:1 to minimize the proportion of chains derived from the initiator and reduce dead polymer chains [3]. - Add an internal standard (e.g., DMF) if conversion will be monitored by

¹H NMR[4]. - Homogenize the mixture by stirring.

Degassing [3]

- Subject the reaction solution to several (typically 3-4) freeze-pump-thaw cycles to remove dissolved oxygen, which is an inhibitor of free radical polymerization.

- After degassing, backfill the vessel with an inert gas (e.g., nitrogen or argon).

Polymerization

Monitoring & Termination [3] [4]

- Monitor monomer conversion over time by analyzing small samples via

¹H NMRspectroscopy. - Once the target conversion is reached, terminate the polymerization by:

- Rapidly cooling the reaction vessel to

0°C. - Exposing the solution to air.

- Rapidly cooling the reaction vessel to

- Monitor monomer conversion over time by analyzing small samples via

Polymer Purification

- Purify the polymer by precipitating it into a large volume of a non-solvent (e.g., ice-cold acetone or diethyl ether).

- Isolate the precipitate via filtration or centrifugation.

- Dry the purified polymer under vacuum.

Example Application: Polymerization of MPC

This protocol from the literature details the synthesis of poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), a polymer with excellent blood compatibility, using RAFT polymerization in methanol [3].

Materials

- Monomer: 2-Methacryloyloxyethyl phosphorylcholine (MPC), 2.0 g (6.8 mmol)

- CTA: 4-cyanopentanoic acid dithiobenzoate (CTP), 0.030 g (0.10 mmol)

- Initiator: ACVA, 1.5 × 10⁻² g (0.052 mmol)

- Solvent: Methanol, 6 mL

- Target DP: 63

Procedure & Results [3]

- Dissolve MPC, CTP, and ACVA in 6 mL methanol in a 10 mL Schlenk tube.

- Degas the solution via four freeze-pump-thaw cycles.

- Place the tube in a 60 °C oil bath for 11 hours.

- Determine conversion via

¹H NMRby comparing vinyl monomer peaks (δ 5.3-5.8 ppm) to polymer methyl peaks (δ 0.5-1.4 ppm). - Precipitate the polymer in a large volume of acetone.

Results: At >80% conversion, this protocol yielded PMPC with a number-average molecular weight (Mₙ) of 1.4 × 10⁴ g/mol and a low polydispersity (Đ = M𝓌/Mₙ < 1.2), indicating excellent control over the polymerization [3].

Key Experimental Considerations

- Solvent Selection: ACVA has poor solubility in many organic solvents like toluene and benzene but is soluble in polar aprotic solvents like DMF and DMSO. It can be used in aqueous solutions by first converting it to a water-soluble salt [2].

- Minimizing Dead Chains: To reduce the formation of dead polymer chains (which lack the active CTA end-group), maintain the concentration of ACVA low relative to the CTA. This ensures that most polymer chains are initiated by the R-group from the CTA rather than the initiator fragments [5] [1].

- Functional Group Compatibility: The carboxylic acid groups on ACVA allow for the synthesis of functionalized initiators. For example, ACVA can be modified to produce Az-ACVA, an azide-functionalized initiator that introduces an azide group at the α-chain end of the polymer, enabling subsequent "click" chemistry reactions for bioconjugation [1].

References

- 1. Azide-terminated RAFT Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azoic polymerization initiators | Product & Service | Otsuka Chemical... [otsukac.co.jp]

- 3. Detailed study of the reversible addition–fragmentation chain transfer... [pubs.rsc.org]

- 4. Design in Polymer Chemistry—A Guide towards True... Experimental [pmc.ncbi.nlm.nih.gov]

- 5. Reversible addition fragmentation chain-transfer polymerization [en.wikipedia.org]

Comprehensive Application Notes and Protocols: 4,4'-Azobis(4-cyanovaleric acid) in Advanced Drug Delivery Systems

Introduction to ACVA in Pharmaceutical Applications

4,4'-Azobis(4-cyanovaleric acid) (ACVA), also known as V-501, is a water-soluble azo compound that has gained significant importance in the development of advanced drug delivery systems. As a free radical initiator with carboxyl functional groups, ACVA enables precise control over polymerization processes used to create sophisticated nanocarriers for therapeutic agents. The compound's unique structural features – containing both azo bonds (-N=N-) that decompose at predictable temperatures and terminal carboxylic acid groups that facilitate further conjugation – make it particularly valuable for designing stimuli-responsive drug delivery platforms. These platforms can respond to specific physiological triggers such as temperature changes, magnetic fields, or enzymatic activity to release therapeutic payloads at targeted sites within the body [1] [2].

The growing interest in ACVA within pharmaceutical research stems from its dual functionality as both an initiator for polymerization processes and a potential building block for constructing drug carrier matrices. Unlike many other azo initiators, ACVA's carboxyl groups provide anchoring points for attaching targeting ligands, polyethylene glycol (PEG) chains for stealth properties, or therapeutic molecules themselves. This capacity for chemical modification has positioned ACVA as a versatile tool in the development of next-generation drug delivery systems, particularly those requiring precise spatial and temporal control over drug release [1] [3]. Additionally, its relatively low decomposition temperature (10-hour half-life at 63°C in DMF) allows for polymerization under mild conditions compatible with many therapeutic biomolecules [2].

Fundamental Properties of ACVA

Chemical and Physical Characteristics

ACVA possesses distinct chemical and physical properties that determine its pharmaceutical applications. The compound typically presents as a white crystalline powder with limited solubility in cold water but increased solubility in hot water, methanol, and other polar organic solvents [2]. Its molecular structure features a central azo bond flanked by two identical moieties, each containing a nitrile group and a carboxylic acid functionality, enabling diverse chemical interactions and modification pathways [1].

Table 1: Fundamental Properties of 4,4'-Azobis(4-cyanovaleric acid)

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 2638-94-0 | [1] [3] [4] |

| Molecular Formula | C₁₂H₁₆N₄O₄ | [1] [3] [4] |

| Molecular Weight | 280.28-280.284 g/mol | [1] [3] [4] |

| Melting Point | 118-125°C (decomposition) | [3] [4] |

| Purity | ≥97%-98% | [1] [3] |

| Water Content | ~18% (commercial samples) | [3] |

| 10-Hour Half-life Temperature | 63°C (in DMF) | [2] |

Thermal Decomposition and Kinetic Parameters

The utility of ACVA in drug delivery systems primarily stems from its predictable thermal decomposition behavior, which follows first-order kinetics. When heated, the azo bond cleaves homolytically to generate two carbon-centered radicals and nitrogen gas. These radicals can then initiate polymerization of various monomers to create polymer-based drug carriers or trigger drug release from existing systems [5]. Understanding the thermal characteristics of ACVA is crucial for designing effective and reproducible pharmaceutical formulations.

Table 2: Thermal and Kinetic Properties of ACVA

| Parameter | Value | Reference |

|---|---|---|

| Apparent Activation Energy (Eₐ) | 91-134 kJ/mol | [5] [2] |

| Heat of Decomposition (ΔHd) | 4706 J/g | [5] |

| Frequency Factor (ln A) | 37.70 | [2] |

| Self-Accelerating Decomposition Temperature (SADT) | 60°C | [2] |

| Flash Point | 258.3±30.1°C | [4] |

Thermal analysis studies reveal that ACVA undergoes a complex decomposition process with four distinct mass loss stages. The initial and final stages are predominantly exothermic, while intermediate stages exhibit complex heat flow patterns. During decomposition, ACVA generates various volatile products, some of which may be toxic, including hydrogen cyanide (HCN) and methane. This underscores the importance of proper safety protocols when working with ACVA in laboratory and manufacturing settings [5].

ACVA in Drug Delivery System Design

Magnetic Field-Responsive Drug Delivery Systems

ACVA has been successfully incorporated into stimuli-responsive nanocarriers that release therapeutic agents upon exposure to external triggers. Yin et al. (2023) developed an innovative alternating magnetic field-controlled drug delivery system based on ACVA-functionalized Fe₃O₄@chitosan nanoparticles. In this design, ACVA serves as both a radical initiator for polymerization and a cleavable linker that responds to magnetic field-induced thermal effects [1].

The mechanism involves several key steps: when exposed to an alternating magnetic field, the iron oxide core generates localized heat, which triggers decomposition of the ACVA molecules attached to the chitosan matrix. This decomposition leads to radical generation and subsequent breaking of polymer chains or cleavage of drug-polymer conjugates, resulting in controlled drug release. This approach enables precise spatial and temporal control over drug delivery, minimizing off-target effects and improving therapeutic efficacy. The system represents a significant advancement in cancer therapy applications, where targeted drug release can substantially reduce systemic toxicity [1].

Surface-Functionalized Nanoparticles for Targeted Delivery

The carboxylic acid groups in ACVA facilitate the creation of surface-functionalized nanoparticles with enhanced targeting capabilities. Wu et al. (2019) demonstrated the use of ACVA in synthesizing methionine-functionalized biocompatible block copolymers for targeted plasmid DNA delivery to specific cell types. In this application, ACVA was incorporated into the polymer structure, allowing subsequent bioconjugation of targeting ligands through its carboxyl groups [1].

This strategy enables the development of receptor-specific drug carriers that can recognize and bind to particular cell surface markers, enhancing cellular uptake at desired sites. The azo groups in the resulting copolymers can be designed to cleave in response to specific physiological stimuli, such as the reducing environment of tumor tissues or specific pH conditions in inflamed areas. This dual functionality – targeting and stimuli-responsive release – makes ACVA-containing polymers particularly valuable for gene delivery applications where precise intracellular delivery is critical for therapeutic effectiveness [1].

Polymer Brushes and Grafted Surfaces

ACVA has been extensively used to create polymer brush-grafted surfaces with tailored properties for drug delivery applications. Giovannoli et al. (2018) utilized ACVA as a surface-bound azo-initiator for growing molecularly imprinted polymer layers directly onto silica capillaries. Similarly, Nagase et al. (2012) developed thermoresponsive polymer brushes grafted onto silica beads using ACVA initiation, creating chromatography matrices with tunable interaction properties [1].

These polymer brush systems can be engineered to respond to various biological stimuli, including temperature changes, pH variations, or enzyme activity. The controlled grafting enabled by ACVA-initiated polymerization allows precise tuning of drug loading capacity and release kinetics. Such systems are particularly valuable for creating implantable drug delivery devices or coatings for medical implants that require controlled elution of therapeutic agents over extended periods [1].

Experimental Protocols

Protocol: ACVA-Initiated Magnetic-Responsive Nanoparticle Synthesis

This protocol describes the synthesis of Fe₃O₄@chitosan-ACVA nanoparticles for magnetic field-responsive drug delivery, based on the work of Yin et al. (2023) [1].

Materials:

- Fe₃O₄ nanoparticles (10-20 nm)

- Chitosan (medium molecular weight)

- ACVA (≥97% purity)

- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-hydroxysuccinimide (NHS)

- Acetic acid (1% v/v solution)

- Model drug (e.g., doxorubicin)

- Phosphate buffered saline (PBS, pH 7.4)

Equipment:

- Round-bottom flask (100 mL)

- Magnetic stirrer with heating

- Sonicator

- Alternating magnetic field generator

- UV-Vis spectrophotometer

- Centrifuge

- Dialysis membrane (MWCO 10 kDa)

Procedure:

Chitosan Activation:

- Dissolve 500 mg chitosan in 50 mL of 1% acetic acid solution by stirring overnight.

- Add EDC (200 mg) and NHS (120 mg) to the chitosan solution, maintaining pH at 5.5-6.0.

- Activate for 2 hours at room temperature with continuous stirring.

ACVA Functionalization:

- Dissolve 100 mg ACVA in 10 mL dimethylformamide (DMF).

- Add dropwise to the activated chitosan solution over 30 minutes.

- React for 12 hours at room temperature under nitrogen atmosphere.

Nanoparticle Formation:

- Add 200 mg Fe₃O₄ nanoparticles to the chitosan-ACVA conjugate solution.

- Sonicate for 30 minutes followed by mechanical stirring for 6 hours.

- Purify by centrifugation at 12,000 rpm for 15 minutes and wash three times with deionized water.

Drug Loading:

- Incubate 100 mg nanoparticles with 10 mL drug solution (1 mg/mL in PBS) for 24 hours.

- Remove unencapsulated drug by centrifugation and washing.

- Determine drug loading efficiency by UV-Vis analysis of supernatant.

Characterization:

- Analyze size and zeta potential by dynamic light scattering.

- Confirm ACVA incorporation by FTIR spectroscopy (characteristic peaks at 2240 cm⁻¹ for -CN and 1710 cm⁻¹ for -COOH).

- Evaluate magnetic responsiveness using alternating magnetic field exposure.

Protocol: RAFT Polymerization Using ACVA for Drug Carrier Synthesis

This protocol describes the use of ACVA as an initiator in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create precisely controlled block copolymers for drug delivery [3].

Materials:

- ACVA (recrystallized from methanol)

- Monomers (e.g., N-isopropylacrylamide, acrylic acid)

- RAFT chain transfer agent (e.g., cyanomethyl methylphenylcarbamodithioate)

- Degassed solvents (tetrahydrofuran, methanol)

- Nitrogen gas (high purity)

Equipment:

- Schlenk flask with magnetic stir bar

- Oil bath with temperature control

- Vacuum line

- Ice-water bath

- Gel permeation chromatography system

- NMR spectrometer

Procedure:

Reaction Setup:

- Add monomer (10 mmol), RAFT agent (0.1 mmol), and ACVA (0.01 mmol) to Schlenk flask.

- Add degassed solvent (10 mL) to achieve 1:0.01:0.001 molar ratio of monomer:RAFT agent:ACVA.

- Freeze the solution in liquid nitrogen, evacuate, and thaw under nitrogen (repeat three times).

Polymerization:

- Immerse flask in oil bath preheated to 65°C.

- Stir reaction mixture for 12-24 hours under nitrogen atmosphere.

- Monitor conversion by periodically withdrawing small aliquots for ¹H NMR analysis.

Polymer Purification:

- Terminate polymerization by rapid cooling in ice-water bath and exposure to air.

- Precipitate polymer into cold diethyl ether (10-fold excess).

- Collect precipitate by filtration and dry under vacuum.

Characterization:

- Determine molecular weight and polydispersity by GPC.

- Analyze structure by ¹H NMR spectroscopy.

- Confirm end-group functionality by MALDI-TOF mass spectrometry.

Critical Parameters:

- Maintain strict oxygen-free conditions throughout polymerization.

- Optimize monomer-to-initiator ratio based on target molecular weight.

- Control temperature precisely (±1°C) for reproducible polymerization kinetics.

Safety and Handling Considerations

ACVA requires careful handling due to its thermal sensitivity and potential decomposition hazards. The compound is classified as a flammable solid (UN 1325) with a self-accelerating decomposition temperature (SADT) of 60°C [3] [2]. Thermal analysis studies indicate that ACVA has a relatively low apparent activation energy (91 kJ/mol) compared to other azo initiators, meaning it can more easily undergo thermal runaway reactions if improperly handled [5].

Storage Conditions: ACVA should be stored at temperatures below 20°C, protected from light, and separated from strong oxidizing agents. Commercial samples typically contain approximately 18% water to enhance stability during storage [3] [6].

Decomposition Products: When ACVA decomposes, it generates various volatile compounds, some of which are toxic, including hydrogen cyanide (HCN) and methane. Adequate ventilation and fume hood use are essential when working with ACVA, especially at elevated temperatures [5].

Personal Protective Equipment: Standard laboratory PPE including safety glasses, gloves, and lab coat should be worn. Additional face protection and protective clothing are recommended when handling larger quantities [3].

Conclusion and Future Perspectives

ACVA continues to be a valuable tool in the development of advanced drug delivery systems due to its dual functionality as a radical initiator and a source of addressable carboxylic acid groups. The predictable thermal decomposition kinetics of ACVA enable precise control over polymerization processes, facilitating the creation of drug carriers with tailored properties. Furthermore, the incorporation of ACVA into stimuli-responsive systems allows for external triggering of drug release through various physical stimuli, particularly magnetic fields and elevated temperatures.

Future research directions will likely focus on expanding the biomedical applications of ACVA-containing systems, particularly in the areas of combinatory therapy (simultaneous delivery of multiple drugs) and theranostics (combining therapy and diagnostics). The development of ACVA derivatives with modified decomposition temperatures or enhanced biocompatibility may further broaden the pharmaceutical utility of this versatile initiator. As drug delivery technologies continue to advance, ACVA-based systems are expected to play an increasingly important role in achieving spatiotemporal control over drug release, ultimately improving therapeutic outcomes while minimizing side effects.

References

- 1. , 4 ′- 4 ( Azobis - 4 ) | CAS 2638-94-0 | SCBT - Santa... cyanovaleric acid [scbt.com]

- 2. V-501|CAS:2638-94-0| 4 , 4 '- Azobis ( 4 - cyanovaleric )|ACVA... acid [specchem-wako.fujifilm.com]

- 3. , 4 '- 4 ( Azobis - 4 ), 98%, cont. | Fisher Scientific cyanovaleric acid [fishersci.ca]

- 4. CAS # 2638-94-0, 4 , 4 '- Azobis ( 4 - cyanovaleric )... - chemBlink acid [chemblink.com]

- 5. Thermal analysis and pyrolysis products analysis of 4 , 4 ′- azobis ... [link.springer.com]

- 6. , 4 '- 4 - Azo ( bis - 4 ), 98%, MP... | Fisher Scientific cyanovaleric acid [fishersci.com]

Application Notes and Protocols: Synthesis and Use of ACVA-Functionalized Fe₃O₄@Chitosan Nanoparticles for Drug Delivery

Introduction

Chitosan-coated iron oxide nanoparticles (Fe₃O₄@CS) represent a leading platform in nanomedicine for targeted drug delivery [1] [2]. Their inherent biocompatibility, biodegradability, and superparamagnetic properties make them ideal candidates for biomedical applications [2] [3]. Functionalization with a thermosensitive linker like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) enables precise, external magnetic field-controlled drug release, offering a powerful tool for spatially and temporally targeted therapy [1]. This document provides detailed protocols for the synthesis, characterization, and drug release assessment of ACVA-functionalized Fe₃O₄@CS nanoparticles, tailored for researchers and drug development professionals.

Synthesis Protocols

Synthesis of Chitosan-coated Iron Oxide Nanoparticles (Fe₃O₄@CS)

The following protocol is adapted from the co-precipitation method [1].

Materials:

- Ferric chloride hexahydrate (FeCl₃·6H₂O)

- Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

- Ammonia solution (NH₄OH, 25%)

- Chitosan (CS, various molecular weights)

- Acetic acid (1% v/v)

- Nitrogen gas

- Deionized water and anhydrous ethanol

Procedure:

- Solution A: Dissolve 2.203 g (0.01 mol) of FeCl₃·6H₂O and 1.89 g (0.005 mol) of FeSO₄·7H₂O in 25 mL of deoxygenated deionized water under a nitrogen atmosphere [1].

- Solution B: Dissolve 0.5 g of chitosan in 50 mL of deionized water containing 0.5 mL of acetic acid until transparent [1].

- In a 250 mL three-neck flask equipped with a mechanical stirrer, combine 25 mL of Solution A and 25 mL of Solution B. Stir vigorously (150 rpm) under a continuous flow of nitrogen for 10 minutes [1].

- Heat the mixture to 60°C. Then, rapidly add 20 mL of ammonia solution to precipitate the magnetic nanoparticles. Continue stirring for 1 hour at 60°C under N₂ [1].

- Let the mixture cool to room temperature. Collect the black precipitate (Fe₃O₄@CS) using a permanent magnet or centrifugation.

- Wash the nanoparticles repeatedly with deionized water and anhydrous ethanol until the supernatant reaches a neutral pH [1] [4].

- The final product is freeze-dried and stored at 4°C for future use [1].

The following diagram illustrates the synthesis workflow for creating drug-loaded nanoparticles, from core formation to the final product capable of stimulus-responsive release.

Synthesis Workflow of ACVA-Functionalized, Drug-Loaded Magnetic Nanoparticles

Functionalization with ACVA and Drug Loading

This protocol describes the covalent grafting of the model drug Toluidine Blue (TB) using ACVA as a thermosensitive linker [1].

Materials:

- Fe₃O₄@CS nanoparticles (from Protocol 2.1)

- 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

- Toluidine Blue (TB) or other amine-containing drug

- Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

Procedure:

Activation of ACVA:

- Dissolve 756.8 mg (2.7 mmol) of ACVA in a 1% (w/w) NaOH solution.

- Adjust the pH to 7.2 using 1M NaOH/HCl.

- Add 747.1 mg (2.7 mmol) of DMTMM to activate the carboxylic acid groups of ACVA. Stir for 20 minutes at 4°C [1].

Conjugation of ACVA to Fe₃O₄@CS:

- Add 0.9 mmol of Fe₃O₄@CS nanoparticles to the activated ACVA solution.

- Adjust the pH to 7.2 and stir the mixture for 5 days at 4°C.

- Separate the product (Fe₃O₄@CS-ACVA) magnetically and wash several times with deionized water [1].

Drug Loading (Conjugation of TB):

- Disperse the obtained Fe₃O₄@CS-ACVA nanoparticles in 100 mL deionized water.

- Add 249 mg (0.9 mmol) of DMTMM to activate the remaining carboxylic acid termini of the grafted ACVA. Stir for 20 minutes at 4°C.

- Add 336.6 mg (0.9 mmol) of TB to the suspension.

- Adjust the pH to 7.2 and stir for 5 days at 4°C.

- Separate the final product (Fe₃O₄@CS-ACVA-TB) magnetically, wash thoroughly with deionized water, and freeze-dry [1].

Characterization Methods and Data

Rigorous characterization is essential to confirm successful synthesis and ensure nanoparticles possess properties suitable for biomedical application. Key parameters and typical results are summarized below.

Table 1: Key Characterization Techniques for Fe₃O₄@CS-ACVA Nanoparticles

| Technique | Purpose | Sample Results/Key Findings |

|---|---|---|

| FT-IR [1] [5] | Identify functional groups and confirm coating & functionalization. | Peaks at ~580 cm⁻¹ (Fe-O), ~1590 cm⁻¹ (amide), ~1650 cm⁻¹ (C=N, Schiff base after functionalization) [5]. |

| XRD [1] | Determine crystal structure and phase of nanoparticles. | Characteristic peaks at 2θ: 30.1°, 35.5°, 43.1°, 53.4°, 57.0°, and 62.6° confirm inverse spinel cubic structure of Fe₃O₄ [1]. |

| VSM [1] | Measure magnetic properties (saturation magnetization-Ms). | Saturation magnetization of ~54.0 emu/g for Fe₃O₄@CS, indicating strong superparamagnetism [1]. |

| TEM/SEM [1] [6] | Analyze morphology, size, and distribution. | Spherical particles; core-shell structure visible; size range of 50-300 nm, depending on synthesis parameters [1] [6]. |

| DLS [7] [6] | Measure hydrodynamic size distribution and Polydispersity Index (PDI). | Z-average diameter and PDI (<0.5 indicates monodisperse population) [6]. Affected by CS MW and Chi/TPP ratio [7]. |

| TGA [1] | Quantify organic polymer coating content and thermal stability. | Weight loss step corresponding to decomposition of chitosan and ACVA coating [1]. |

Table 2: Optimization of Nanoparticle Size Based on Synthesis Parameters [7] This table shows how key factors influence the final nanoparticle size, a critical quality attribute.

| Chitosan Molecular Weight (kD) | Chitosan-to-TPP Ratio | Observed Effect on Z-Average Diameter |

|---|---|---|

| Low (100) | Low (5.5:1) | Minimal size increase after coating (optimal for small size) |

| High (600) | Low | Significant size increase due to polymer chain length |

| Low | High | Moderate size increase |

| High | High | Largest size increase after coating |

Drug Release Protocol and Kinetics

In Vitro Drug Release under Alternating Magnetic Field (AMF)

This protocol assesses the stimuli-responsive release profile of the developed nanocarrier [1].

Materials:

- Fe₃O₄@CS-ACVA-TB nanoparticles

- Phosphate Buffered Saline (PBS, various pH)

- Alternating Magnetic Field (AMF) generation device

- UV-Vis Spectrophotometer or HPLC system

Procedure:

- Dispense a known amount of drug-loaded nanoparticles (e.g., equivalent to 1 mg of TB) into a vial containing 10-50 mL of release medium (PBS, typically pH 7.4).

- Place the vial in a water bath to maintain a constant physiological temperature (e.g., 37°C) with continuous gentle agitation.

- For AMF-triggered release, expose the nanoparticle suspension to a defined AMF (e.g., specific frequency and field strength) for controlled intervals.

- At predetermined time points, separate a small volume of the release medium via centrifugation or magnetic separation.

- Analyze the supernatant for drug concentration using a calibrated UV-Vis spectrophotometer (e.g., at λ_max for TB) or HPLC.

- Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.

- Plot cumulative drug release (%) versus time to generate the release profile.

Data Analysis and Kinetic Modeling

The drug release data should be fitted to mathematical models to understand the release mechanism [1].

- First-Order Kinetics:

ln(100 - %Released) = ln(100) - K₁t(R² > 0.99 for TB release) [1]. This describes release dependent on the concentration of the drug remaining in the nanoparticle. - Korsmeyer-Peppas Model:

%Released = Kₖp * tⁿ(R² > 0.99 for TB release, n < 0.5) [1]. The release exponentnindicates the drug release mechanism (e.g., Fickian diffusion).

Crucially, a single AMF exposure experiment demonstrated an approximately linear relationship (R² = 0.9712) between cumulative drug release and AMF duration, confirming the ability to control dose by controlling the "on" time of the magnetic field [1]. The following diagram illustrates the mechanism behind this controlled release.

Mechanism of AMF-Triggered Drug Release from ACVA-Functionalized Nanoparticles

Troubleshooting and Best Practices

- Agglomeration of Nanoparticles: Ensure thorough washing during synthesis and use of ultrasonication for dispersion before use. Optimization of chitosan molecular weight and cross-linker ratio is critical to prevent aggregation [7] [8].

- Low Drug Loading Efficiency: Confirm the activity of the coupling agent (DMTMM) and ensure the reaction pH is correctly maintained at 7.2 to facilitate the amide coupling reaction [1].

- Inconsistent AMF Heating: Calibrate the AMF coil and ensure consistent positioning of samples for reproducible thermal output and drug release kinetics.

- Storage: Store freeze-dried nanoparticles at 4°C in a desiccator to preserve stability and prevent premature degradation or aggregation [4] [3].

References

- 1. An Alternating Magnetic Field-Controlled Drug Delivery System Based... [mdpi.com]

- 2. Current Advances in Chitosan Based Nanoparticles ... Drug Delivery [pmc.ncbi.nlm.nih.gov]

- 3. as a promising tool in nanomedicine with... Chitosan nanoparticles [cancerci.biomedcentral.com]

- 4. of Application @ Chitosan -Modified... Fe 3 O 4 Nanoparticle [pmc.ncbi.nlm.nih.gov]

- 5. Design, preparation and characterization of magnetic ... nanoparticles [pubs.rsc.org]

- 6. : Synthesis, Characterization, and... | IntechOpen Chitosan Nanoparticle [intechopen.com]

- 7. of preparation of Optimization -coated iron oxide... chitosan [link.springer.com]

- 8. and Characterization of Synthesis Magnetic Fe ... 3 O 4 Nanoparticles [jns.kashanu.ac.ir]

Comprehensive Application Notes and Protocols for Vazo 68 WSP Free Radical Initiator in Pharmaceutical and Polymer Research

Introduction to Vazo 68 WSP Free Radical Initiator

Vazo 68 WSP (Water-Soluble Powder) is a specialized azonitrile-based free radical initiator manufactured by Chemours, designed specifically for polymerization processes in aqueous environments. With the chemical name 4,4′-azobis-(4-cyanovaleric acid) and molecular structure that incorporates hydrophilic carboxylic acid groups, this initiator enables efficient free radical initiation across diverse water-based systems [1] [2]. Unlike conventional organic peroxides that pose significant safety risks and generate oxidizing radicals, Vazo 68 WSP undergoes clean thermal decomposition to generate free radicals along with nitrogen gas, without abstracting hydrogen atoms from growing polymer chains [1]. This property makes it particularly valuable for researchers and drug development professionals who require precise control over polymer architecture with minimal chain defects for pharmaceutical applications such as drug delivery systems and biomedical devices.

The fundamental decomposition mechanism of Vazo 68 WSP involves first-order kinetics where each molecule thermally cleaves to generate two carbon-centered free radicals and a mole of nitrogen gas. This decomposition rate remains unaffected by common contaminants such as metal ions or solvent choice, providing excellent reproducibility across different reaction conditions [1] [3]. The initiation efficiency stems from the stability of the cyanopropyl radicals generated, which readily attack vinyl double bonds of monomers while resisting side reactions that could lead to branching or cross-linking [1]. This controlled initiation pathway enables the synthesis of polymers with well-defined molecular weights and architectures essential for pharmaceutical applications where consistency and predictability are critical.

Chemical Properties and Characteristics

Fundamental Physicochemical Properties

Vazo 68 WSP possesses distinctive chemical characteristics that make it particularly suitable for aqueous polymerization systems and pharmaceutical applications. Its water solubility differentiates it from most other azonitrile initiators, allowing direct incorporation into water-based formulations without organic co-solvents [2]. The initiator typically appears as a clear to pale yellow liquid with a molecular weight that varies depending on its specific composition and formulation [2]. The compound demonstrates a decomposition temperature of approximately 68°C (154°F), which corresponds to its 10-hour half-life temperature, making it ideal for polymerizations conducted at moderate temperatures [1] [2]. This thermal profile provides sufficient energy for efficient radical generation while minimizing the risk of premature decomposition during handling and storage.

The chemical structure of Vazo 68 WSP features polar carboxylic acid groups that confer both water solubility and the potential for further functionalization, while the azonitrile moiety remains responsible for radical generation upon thermal activation. Unlike peroxide-based initiators that produce highly oxidizing radicals, the radicals generated from Vazo 68 WSP are carbon-centered and less prone to hydrogen abstraction, resulting in fewer unintended chain termination events and structural defects [1]. This characteristic is particularly valuable when synthesizing polymers for pharmaceutical applications where precise molecular architecture directly impacts performance and safety profiles.

Comparative Analysis of Vazo Initiator Series

Table 1: Comparative Properties of Vazo Free Radical Initiators

| Grade | Chemical Name | 10-Hour Half-Life Temp (°C) | Solubility Profile | Key Applications |

|---|---|---|---|---|

| Vazo 52 | 2,2'-azobis(2,4-dimethylvaleronitrile) | 52 | Organic solvents | Low-temperature polymerizations |

| Vazo 64 | 2,2'-azobis(isobutyronitrile) | 64 | Organic solvents | Cost-effective general applications |

| Vazo 67 | 2,2'-azobis(2-methylbutyronitrile) | 67 | Broad organic solvent range | Enhanced solubility in diverse monomers |

| Vazo 88 | 1,1'-azobis(cyanocyclohexane) | 88 | Organic solvents | High-temperature polymerizations |

| Vazo 56 WSP | 2,2'-azobis(2-methylpropionamidine) dihydrochloride | 56 | Water-soluble | Aqueous systems, lower temperature |

| Vazo 68 WSP | 4,4′-azobis-(4-cyanovaleric acid) | 68 | Water-soluble and limited organic solubility | Aqueous systems, moderate temperature |

Table 2: Key Advantages of Vazo 68 WSP Versus Conventional Initiators

| Property | Vazo 68 WSP | Organic Peroxides | Other Azo Initiators |

|---|---|---|---|

| Hydrogen Abstraction | Minimal | Significant | Moderate to Low |

| Safety Profile | Excellent - not shock sensitive | Poor - volatile and shock sensitive | Good - thermally stable |

| Redox Reactions | Not susceptible | Highly susceptible | Not susceptible |

| Byproducts | Nitrogen gas only | Oxygen-containing compounds | Nitrogen gas only |

| Polymer Defects | Minimal branching/crosslinking | Significant branching | Minimal to moderate |

| Aqueous Compatibility | Excellent | Poor | Variable |

As illustrated in Table 1, Vazo 68 WSP occupies a unique position within the Vazo initiator series, offering both water solubility and a moderate decomposition temperature that bridges the gap between the lower-temperature Vazo 56 WSP and the organic-soluble grades [1]. This balance makes it particularly versatile for applications requiring aqueous processing at temperatures that optimize monomer conversion while minimizing energy input. The comparative advantages highlighted in Table 2 demonstrate why Vazo 68 WSP provides significant benefits for pharmaceutical and biomedical applications where polymer purity, structural control, and safety are paramount considerations [1].

Applications in Research and Industry

Pharmaceutical and Biomedical Applications

Vazo 68 WSP enables the synthesis of precisely controlled polymers for diverse pharmaceutical applications, leveraging its water solubility and clean decomposition profile. In drug delivery systems, the initiator facilitates the production of polymeric carriers with well-defined molecular weights and architectures that directly impact drug loading capacity, release kinetics, and biodistribution [2]. The minimal chain transfer reactions during polymerization ensure consistent polymer composition batch-to-batch, critical for regulatory approval and clinical translation [1]. Research demonstrates particular utility in creating stimuli-responsive polymers that release therapeutic payloads in response to specific physiological triggers, with Vazo 68 WSP providing the necessary control over copolymer composition and functionality.

A notable specialized application emerges in mass spectrometry-based protein sequencing, where Vazo 68 has been conjugated to peptides for Free Radical Initiated Peptide Sequencing (FRIPS) [4]. When coupled to peptides and electrosprayed into an ion trap mass spectrometer, the Vazo 68-peptide conjugate generates free radicals upon collisional activation that subsequently fragment the peptide backbone, predominantly producing z-type fragments similar to those observed in Electron Capture Dissociation (ECD) [4]. This methodology represents a significant advancement toward completely gas-phase approaches for protein sequencing and structural analysis, with Vazo 68's consistent radical generation playing a crucial role in fragmentation reproducibility.

Industrial and Material Science Applications

Table 3: Industrial Applications of Vazo 68 WSP in Polymer Synthesis

| Industry | Application | Polymers Synthesized | Benefits of Vazo 68 WSP |

|---|---|---|---|

| Coatings | Water-based paints, architectural coatings | Acrylic polymers, copolymers | Reduced yellowing, improved adhesion, low VOC |

| Adhesives | Water-based adhesive formulations | Polyvinyl acetate, acrylic adhesives | Enhanced bonding strength, environmental compliance |

| Medical Devices | Protective coatings, hydrogels | Polyacrylamides, responsive polymers | Biocompatibility, minimal extractables |

| Textiles | Fabric coatings, smart textiles | Polyacrylate dispersions | Improved durability, wash resistance |

| Electronics | Protective coatings for components | Conductive polymers, dielectric layers | Purity, minimal metal ion contamination |

| Packaging | Water-soluble films, barrier coatings | Polyvinyl alcohol, acrylic copolymers | Clarity, controlled dissolution |

Beyond pharmaceutical applications, Vazo 68 WSP enables advanced material development across diverse industries, particularly where water-based processing aligns with sustainability initiatives and regulatory requirements. In coatings and adhesives, the initiator facilitates the production of low-VOC formulations that comply with increasingly stringent environmental regulations while maintaining performance characteristics equivalent to solvent-based systems [2]. The resistance to yellowing and improved stability of polymers initiated with Vazo 68 WSP proves particularly valuable in applications requiring optical clarity or long-term aesthetic preservation, such as clear coatings, architectural paints, and packaging materials [2].

The compatibility with diverse polymerization techniques including emulsion, suspension, and solution polymerization further expands the utility of Vazo 68 WSP across material classes from elastomers to rigid plastics [3]. In electronic applications, the absence of metal ions in the decomposition pathway and the minimal oxygen incorporation in polymers ensure dielectric properties remain uncompromised, making it suitable for protective conformal coatings and encapsulants [1]. The versatility of this initiator across such diverse applications underscores its fundamental advantages in generating well-defined polymers with tailored properties for specific performance requirements.

Experimental Protocols and Methodologies

Emulsion Polymerization of Acrylic Copolymers for Pharmaceutical Coatings

Objective: This protocol describes the synthesis of acrylic copolymer nanoparticles via emulsion polymerization using Vazo 68 WSP as the initiator, suitable for enteric coatings of pharmaceutical tablets or drug encapsulation [2].

Materials:

- Vazo 68 WSP initiator (4,4′-azobis-(4-cyanopentanoic acid))

- Monomer mixture: Methyl methacrylate (70%), Butyl acrylate (25%), Acrylic acid (5%)

- Surfactant: Sodium dodecyl sulfate (SDS)

- Deionized water (degassed)

- Nitrogen gas (high purity)

Equipment:

- 500 mL jacketed reactor with mechanical stirring, temperature control, and reflux condenser

- Nitrogen inlet and bubbling system

- Syringe pumps for monomer addition

- Sampling setup with nitrogen purge

Procedure:

Reactor Setup and Aqueous Phase Preparation:

- Charge 300 mL of degassed deionized water into the reactor

- Add 0.5 g SDS and stir until completely dissolved

- Heat the system to 70°C under mild stirring (150 rpm) with nitrogen bubbling

- Maintain nitrogen blanket throughout the reaction

Initiator Solution Preparation:

- Dissolve 0.75 g Vazo 68 WSP in 20 mL warm degassed water (40°C)

- Prepare monomer mixture (total 50 g) and degas with nitrogen for 15 minutes

Polymerization Process:

- Add 10% of the initiator solution to the reactor

- After 5 minutes, begin continuous addition of monomer mixture over 90 minutes using syringe pump

- Simultaneously add remaining initiator solution over 120 minutes

- Maintain temperature at 70±1°C throughout addition

- After complete addition, continue reaction for additional 4 hours

Post-Processing and Characterization:

- Cool emulsion to room temperature

- Filter through 200-mesh screen to remove any coagulum

- Analyze solids content, particle size (DLS), and molecular weight (GPC)

- Store final emulsion under refrigeration if not used immediately

Critical Parameters:

- Oxygen exclusion is essential for reproducible molecular weights

- Temperature control within ±1°C maintains consistent initiation rate

- Gradual addition prevents localized high viscosity and ensures particle size control

Troubleshooting:

- Broad particle size distribution: Increase surfactant concentration or improve stirring

- Low conversion: Verify initiator activity, ensure proper degassing

- Coagulum formation: Optimize surfactant-to-monomer ratio, adjust addition rate

Synthesis of Peptide Conjugates for Free Radical Initiated Peptide Sequencing (FRIPS)

Objective: This protocol describes the conjugation of Vazo 68 to peptides for mass spectrometry-based sequencing applications, adapted from published research [4].

Materials:

- Vazo 68 (4,4′-azobis-(4-cyanovaleric acid))

- Model peptide (e.g., Angiotensin II, DRVYIHPF)

- Coupling reagents: N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC)

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Purification supplies: C18 solid-phase extraction cartridges, HPLC solvents

Procedure:

Activation of Vazo 68 Carboxylic Acid Groups:

- Dissolve 50 mg Vazo 68 in 5 mL anhydrous DMF

- Add 1.2 equivalents NHS and 1.2 equivalents DCC

- Stir at room temperature for 4 hours under argon

- Filter to remove dicyclohexylurea precipitate

Peptide Conjugation:

- Dissolve peptide in anhydrous DMF at 5 mM concentration

- Add 1.5 equivalents of activated Vazo 68 solution dropwise with stirring

- Maintain pH 7.5-8.0 using N-methylmorpholine as necessary

- React for 6 hours at room temperature with continuous stirring

Purification and Characterization:

- Dilute reaction mixture with 0.1% aqueous trifluoroacetic acid

- Purify by reverse-phase HPLC using C18 column

- Characterize by MALDI-TOF mass spectrometry

- Lyophilize pure fractions and store at -20°C

Mass Spectrometry Analysis:

- Prepare 10 µM solution of conjugate in electrospray-compatible solvent

- Introduce via nano-electrospray into ion trap mass spectrometer

- Apply collisional activation to generate free radicals

- Monitor fragmentation pattern, particularly z-type ions

Formulation Guidelines and Technical Considerations

Reaction Setup and Optimization

Successful implementation of Vazo 68 WSP in polymerization processes requires attention to several technical aspects that impact reaction efficiency and product quality. The reaction temperature should typically be maintained between 50°C and 90°C, representing a range of approximately 10-30°C above and below the 68°C 10-hour half-life temperature [1] [3]. This temperature window ensures adequate initiator decomposition rate while avoiding excessively short radical lifetimes that could compromise initiation efficiency. For processes requiring higher temperatures, the extended temperature capability of Vazo 68 WSP (up to 125°C in industrial processes) can be leveraged, though with significantly reduced half-life [3].

The initiator concentration typically ranges from 0.1 to 2.0 mol% relative to total monomers, with specific ratios determined by target molecular weight and reaction kinetics. Higher concentrations generally yield lower molecular weight polymers due to increased radical flux and termination rates. The solubility characteristics of Vazo 68 WSP make it particularly suitable for aqueous systems, though it does exhibit limited solubility in some polar organic solvents [2]. For systems requiring enhanced organic solubility, Vazo 67 represents a better option, though it lacks the water compatibility [1]. The decomposition rate of Vazo 68 WSP remains unaffected by metal ions or solvent choice, providing consistent performance across diverse formulation environments [3].

Safety and Handling Considerations

While Vazo 68 WSP offers improved safety characteristics compared to organic peroxides, proper handling and storage protocols remain essential for safe laboratory and manufacturing practices:

- Storage Conditions: Store in cool, dry place away from heat sources with temperature preferably below 30°C [2]

- Decomposition Management: The nitrogen gas released during decomposition requires venting in closed systems to prevent pressure buildup

- Thermal Hazard Mitigation: Avoid confinement of large quantities of pure material, especially at elevated temperatures

- Solution Stability: Highly concentrated solutions in reactive monomers may exhibit self-accelerating decomposition and should be handled with appropriate precautions [3]

Graphical Representation of Polymerization Workflow

The following Graphviz diagram illustrates the emulsion polymerization process using Vazo 68 WSP, showing the sequence from initiation to final polymer particle formation:

Diagram 1: Emulsion Polymerization Workflow Using Vazo 68 WSP Free Radical Initiator

Conclusion

Vazo 68 WSP represents a versatile and efficient free radical initiator specifically designed for aqueous polymerization systems, offering significant advantages over traditional peroxide-based initiators in terms of safety, polymer quality, and procedural simplicity. Its clean decomposition mechanism that generates only nitrogen gas and carbon-centered radicals, combined with its water solubility, makes it particularly valuable for pharmaceutical applications including drug delivery systems, biomedical device coatings, and specialized research techniques such as Free Radical Initiated Peptide Sequencing [1] [4]. The protocols and guidelines provided in this document offer researchers comprehensive methodologies for implementing this initiator in both conventional polymer synthesis and specialized applications, with the graphical workflow enhancing understanding of the reaction process.

The precise control over molecular weight and minimal chain branching achieved with Vazo 68 WSP enable the production of polymers with consistent properties and performance characteristics essential for pharmaceutical development and regulatory approval [1]. As water-based systems continue to gain prominence across research and industrial applications for safety, environmental, and economic reasons, the importance of specialized initiators like Vazo 68 WSP will continue to grow. Researchers are encouraged to leverage the fundamental properties and application protocols described in these notes to develop innovative polymer-based solutions addressing challenges in drug delivery, diagnostics, and therapeutic interventions.

References

- 1. ™ Safe & Efficient Azo Vazo Initiators... - ChemPoint Free Radical [chempoint.com]

- 2. ™ Vazo | Water-Soluble 68 Initiator - ChemPoint WSP Free Radical [chempoint.com]

- 3. ™ Vazo Initiator Products Free Radical [chemours.com]

- 4. Bioconjugates for tunable peptide fragmentation: free initiated... radical [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Temperature-Sensitive Switch Drug Delivery Systems

Introduction to Temperature-Sensitive Drug Delivery Systems

Temperature-sensitive drug delivery systems represent a cutting-edge approach in pharmaceutical technology that enables precise spatial and temporal control over drug release kinetics. These intelligent polymer systems respond to thermal stimuli by undergoing predictable physicochemical changes, making them particularly valuable for therapeutic applications where localized drug delivery can significantly enhance efficacy while minimizing systemic side effects. The fundamental principle underlying these systems involves a phase transition behavior that occurs at specific critical temperatures, allowing the material to switch between different states (e.g., sol-to-gel or hydrated-to-dehydrated) in response to temperature changes in their environment. This reversible transition enables these systems to act as "on-off" switches for drug release, providing unprecedented control over therapeutic dosing.

The clinical significance of temperature-sensitive systems stems from their ability to address fundamental challenges in conventional drug administration. Traditional oral and vascular drug delivery methods often result in suboptimal drug distribution, where only a small fraction of the administered dose reaches the target site while the remainder circulates throughout the body, potentially causing unwanted side effects. In contrast, localized therapeutic approaches using temperature-sensitive systems allow for higher drug concentrations directly at the disease site, reduced systemic toxicity, improved patient compliance through simplified administration, and enhanced therapeutic outcomes through sustained release profiles. These advantages are particularly valuable in treating conditions such as cancer, chronic inflammatory diseases, and localized infections where targeted therapy is critical.

Key Material Systems and Their Properties

Classification of Thermosensitive Polymers

Temperature-sensitive polymers utilized in drug delivery systems can be broadly categorized into natural polymers and synthetic polymers, each offering distinct advantages for pharmaceutical applications. Natural polymers such as chitosan, cellulose, and various polysaccharides exhibit inherent biocompatibility and biodegradability, making them attractive for clinical applications. These materials are typically derived from biological sources and often demonstrate excellent tissue compatibility and low immunogenicity. Synthetic polymers, including poloxamers (Pluronics), poly(N-isopropylacrylamide) (PNIPAAm), and various polyester-based copolymers, provide precise control over molecular structure, transition temperatures, and degradation profiles through tailored synthesis approaches. The versatility of synthetic polymers allows researchers to engineer specific properties such as mechanical strength, degradation kinetics, and trigger temperatures to match particular therapeutic requirements.

The gelation mechanism of these polymers varies significantly between material classes. For instance, poloxamers form micellar structures that pack into gel networks as temperature increases, while PNIPAAm undergoes a coil-to-globule transition driven by hydrophobic interactions. Natural polymers like chitosan often form gels through interchain hydrogen bonding or complexation with other molecules. Understanding these diverse mechanisms is crucial for selecting appropriate materials for specific drug delivery applications, as the gelation process directly impacts drug encapsulation efficiency, release kinetics, and administration feasibility.

Critical Material Properties and Selection Criteria

Table 1: Key Properties of Common Temperature-Sensitive Polymers for Drug Delivery

| Polymer System | Transition Temperature | Transition Type | Degradation Time | Key Advantages | Limitations |

|---|

| Poloxamers (Pluronics) | 5-30°C (sol-gel) 35-50°C (gel-sol) | LCST | Days to weeks | Low toxicity, FDA approved for some applications, rapid response | Short integrity maintenance, potential dissolution | | PNIPAAm | 32-37°C | LCST | Tunable through copolymerization | Sharp transition, highly tunable properties | Unknown long-term toxicity, limited biocompatibility | | PEG-PLGA-PEG | 30-35°C (sol-gel) 40-70°C (gel-sol) | LCST | >1 month | Biodegradable, suitable for long-term delivery | Complex synthesis | | Chitosan-based | Varies with formulation | LCST/UCST | Weeks to months | Excellent biocompatibility, natural origin | Batch-to-batch variability | | Cellulose derivatives | Varies with derivatives | UCST | Weeks to months | Abundant source, modifiable | Limited transition near body temperature |

When selecting temperature-sensitive polymers for drug delivery applications, researchers must consider multiple critical parameters to ensure optimal performance. The lower critical solution temperature (LCST) represents perhaps the most important property, as it determines the temperature at which the polymer undergoes phase transition. For biomedical applications, polymers with LCST values slightly below or near body temperature (37°C) are particularly valuable, as they enable administration as liquids that form gels or depots upon contact with body tissues. Additional considerations include biodegradation kinetics, which should match the intended therapeutic duration; mechanical properties that affect injectability and depot integrity; biocompatibility to ensure minimal tissue irritation or immune response; and drug compatibility that maintains stability of the therapeutic payload throughout encapsulation and release.

Advanced Material Systems and Composites

Table 2: Advanced Thermosensitive Systems for Specialized Applications

| System Type | Components | Transition Trigger | Drug Release Mechanism | Applications |

|---|---|---|---|---|

| Thermosensitive Liposomes | Phospholipids with sensitive bilayers | Mild hyperthermia (40-45°C) | Membrane permeability increase | Localized cancer therapy |

| Composite Hydrogels | Polymer networks with nanoparticles | Body temperature | Diffusion and degradation | Sustained release formulations |

| Pluronic-Based Nanocarriers | Pluronics with targeting moieties | Temperature and microenvironment | Structural reorganization | Targeted cancer therapy |

| Dual-Sensitive Systems | Thermo-pH or thermo-redox polymers | Multiple stimuli | Combined mechanisms | Disease-specific targeting |

Recent advances in temperature-sensitive drug delivery have focused on developing composite material systems that enhance functionality and address limitations of single-component approaches. These advanced systems often incorporate nanoparticulate carriers within thermosensitive hydrogels to create multi-stage delivery platforms that combine the benefits of both technologies. For example, thermosensitive liposomes embedded within injectable hydrogels can provide initial rapid drug release followed by sustained delivery. Similarly, dual-sensitive systems that respond to both temperature and other stimuli such as pH, enzyme activity, or redox potential enable more precise targeting to specific disease microenvironments. These sophisticated approaches represent the forefront of smart drug delivery technology, offering increasingly sophisticated control over therapeutic release profiles.

Experimental Protocols and Methodologies

Material Synthesis and Characterization Protocols

Polymer Synthesis and Purification: For synthetic thermosensitive polymers such as PNIPAAm-based systems, polymerize N-isopropylacrylamide monomers using free-radical polymerization under inert atmosphere. Utilize azobisisobutyronitrile (AIBN) as initiator at 60-70°C for 6-24 hours in anhydrous organic solvents. Purify the resulting polymer through precipitation in diethyl ether followed by dialysis against deionized water and lyophilization to obtain the final product. For natural polymer modification such as chitosan grafting, employ carbodiimide chemistry to conjugate thermosensitive segments to the polysaccharide backbone. Purify modified natural polymers through extensive dialysis and characterize the degree of substitution using 1H NMR spectroscopy.

Critical Temperature Determination: Determine the LCST of synthesized polymers using UV-Vis spectroscopy with temperature control. Prepare polymer solutions at 1-5% w/v concentration in phosphate-buffered saline (PBS). Monitor optical transmittance at 500 nm while heating the solution from 20°C to 50°C at a rate of 0.5°C/min. The cloud point is identified as the temperature at which 50% reduction in transmittance occurs. Confirm LCST values using differential scanning calorimetry (DSC) with heating rates of 1-2°C/min, identifying the transition temperature from endothermic peaks in thermograms.

Material Characterization: Evaluate polymer molecular weight and distribution using gel permeation chromatography (GPC) with refractive index detection. Analyze polymer morphology and self-assembly behavior through dynamic light scattering (DLS) for particle size determination and transmission electron microscopy (TEM) for visualization of micellar structures. Characterize mechanical properties of hydrogels using rheometry with temperature-controlled plate geometry, measuring storage (G') and loss (G") moduli during temperature sweeps.

Formulation Development and Drug Loading

Drug Loading Procedures: For small molecule drugs, employ solvent evaporation or dialysis methods for incorporation into polymer systems. Dissolve both polymer and drug in a common organic solvent (e.g., acetone, ethanol) followed by gradual addition to aqueous phase under stirring. Remove organic solvent through rotary evaporation or dialysis against deionized water. For sensitive biologics such as proteins or nucleic acids, utilize incubation loading where the drug is added to pre-formed polymer micelles or hydrogels under gentle mixing conditions to preserve bioactivity.

Encapsulation Efficiency Optimization: Determine optimal drug-polymer ratios through systematic variation of loading parameters. Separate free drug from encapsulated drug using centrifugal filtration (for nanocarriers) or dialysis. Quantify drug loading through UV-Vis spectroscopy, HPLC, or other appropriate analytical methods depending on drug properties. Calculate encapsulation efficiency using the formula: EE% = (Total drug - Free drug) / Total drug × 100. Aim for encapsulation efficiencies >80% through iterative optimization of loading conditions.

Formulation Stability Assessment: Evaluate physical stability of drug-loaded systems through size distribution analysis over time (0, 7, 14, 30 days) at storage temperatures (4°C and 25°C). Assess chemical stability of encapsulated drugs using HPLC to monitor degradation products. Determine in vitro stability in biologically relevant media including PBS and simulated gastric/intestinal fluids.

In Vitro Release Studies and Kinetic Modeling

Drug Release Protocol: Place drug-loaded formulations (equivalent to 1-5 mg drug) in dialysis membranes (MWCO appropriate for drug size) containing release medium (PBS, pH 7.4). Immerse dialysis units in larger volume of release medium (sink conditions) with constant shaking at 50-100 rpm. Maintain temperature control at specific points below and above LCST (e.g., 32°C and 37°C) using water baths or incubators. Collect samples at predetermined time intervals (0, 1, 2, 4, 8, 12, 24, 48, 72 hours, etc.) and replace with fresh medium to maintain sink conditions. Analyze drug concentration in samples using appropriate analytical methods (UV-Vis, HPLC).

Release Kinetics Analysis: Model release data using multiple mathematical approaches including:

- Zero-order kinetics: Q = Q₀ + k₀t

- First-order kinetics: lnQ = lnQ₀ + k₁t

- Higuchi model: Q = kₕ√t

- Korsmeyer-Peppas model: Q/Q∞ = kₖtⁿ

- Weibull model: Q/Q∞ = 1 - exp(-atᵇ)

where Q is cumulative drug release, Q₀ is initial drug amount, Q∞ is total releasable drug, k are release constants, and n is the release exponent. Determine the best-fit model using correlation coefficients (R²) and Akaike information criterion (AIC) values. For thermosensitive liposomes, apply specialized models that account for the parabola-shape-like release curve at transition temperature.

Temperature Cycling Experiments: Conduct experiments with alternating temperatures above and below the LCST to demonstrate the "on-off" release switching capability. Program temperature controllers to cycle between temperatures (e.g., 32°C 37°C) at 4-6 hour intervals while continuously monitoring drug release. Calculate release rates during each phase to quantify the magnitude of thermal switching behavior.

Visualization and Data Analysis

Thermal Transition Mechanisms and Experimental Workflows

Figure 1: Mechanism of Thermal Transition in LCST-based Drug Delivery Systems. The diagram illustrates the reversible phase change behavior of thermosensitive polymers used for controlled drug release applications.

Figure 2: Experimental Workflow for Development of Temperature-Sensitive Drug Delivery Systems. The diagram outlines the key stages in formulating and characterizing thermoresponsive drug carriers, including the optimization feedback loop.

Mathematical Modeling of Release Kinetics

The release kinetics from temperature-sensitive drug delivery systems often deviate from traditional models due to the complex interplay between polymer relaxation, drug diffusion, and phase transition behavior. For thermosensitive liposomes, the release profile at the transition temperature typically exhibits a parabola-shape-like curve that cannot be adequately fitted by simple first-order kinetic models. Research indicates that the Weibull model provides superior fitting for such triggered release systems, with the equation:

[ Q/Q_∞ = 1 - \exp(-at^b) ]

where ( Q/Q_∞ ) represents the fraction of drug released, ( a ) is a scale parameter, and ( b ) is a shape parameter that characterizes the release mechanism. For nano-sized stimuli-responsive systems below 100 nm, newer models incorporating Laplace pressure as a release-driving force demonstrate improved fitting accuracy. These advanced models account for the rapid, massive drug release observed at the phase transition temperature while maintaining minimal release in non-heated conditions.

When modeling the release data, it is essential to evaluate multiple kinetic models and select the most appropriate based on both statistical criteria and mechanistic plausibility. The Korsmeyer-Peppas model remains valuable for identifying the predominant release mechanism (Fickian diffusion, Case-II transport, or anomalous transport) based on the release exponent value. For temperature-sensitive systems exhibiting on-off release characteristics in response to thermal cycling, piecewise regression models that account for changing release rates at different temperature phases provide the most accurate representation of the switching behavior.

Applications and Future Perspectives

Current Clinical Applications

Temperature-sensitive drug delivery systems have found diverse applications across multiple therapeutic areas. In oncology, thermosensitive liposomes combined with localized hyperthermia enable targeted delivery of chemotherapeutic agents to tumor sites, significantly enhancing drug accumulation in malignant tissues while reducing systemic exposure. For chronic inflammatory conditions such as eosinophilic esophagitis, temperature-sensitive devices deployed in the gastrointestinal tract provide localized drug delivery with the ability to terminate release through ingestion of warm water, offering unprecedented control over treatment regimens. In post-surgical care, thermosensitive hydrogels applied during procedures prevent adhesion formation and deliver analgesics or anti-inflammatory drugs directly to surgical sites, improving recovery outcomes.

The route of administration significantly influences the design of temperature-sensitive systems. Injectable formulations represent the most common approach, with solutions that transition to gel depots at body temperature providing sustained release over periods ranging from days to months. Implantable devices offer extended duration but require minor procedures for placement. Mucoadhesive systems designed for nasal, ocular, or oral mucosal delivery take advantage of the temperature differential between room temperature and mucosal surfaces to trigger gelation, thereby prolonging residence time and enhancing drug absorption. Each application route presents unique design considerations regarding administration convenience, transition temperature precision, and biodegradation profiles.

Emerging Trends and Future Directions